molecular formula C10H12N2O2S2 B7871445 2-(Propylsulfonyl)-1,3-benzothiazol-6-amine

2-(Propylsulfonyl)-1,3-benzothiazol-6-amine

Cat. No.: B7871445
M. Wt: 256.3 g/mol
InChI Key: HAMMHHDUCFYRCJ-UHFFFAOYSA-N
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Description

2-(Propylsulfonyl)-1,3-benzothiazol-6-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a propylsulfonyl group at the second position and an amine group at the sixth position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfonyl)-1,3-benzothiazol-6-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as a carboxylic acid or an aldehyde.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation reactions. This can be achieved by reacting the benzothiazole with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the propylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present as a precursor) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated benzothiazoles.

Scientific Research Applications

2-(Propylsulfonyl)-1,3-benzothiazol-6-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Propylsulfonyl)-1,3-benzothiazol-6-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The propylsulfonyl group can enhance the compound’s solubility and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1,3-benzothiazol-6-amine
  • 2-(Ethylsulfonyl)-1,3-benzothiazol-6-amine
  • 2-(Butylsulfonyl)-1,3-benzothiazol-6-amine

Uniqueness

2-(Propylsulfonyl)-1,3-benzothiazol-6-amine is unique due to the specific length and structure of the propylsulfonyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propylsulfonyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

2-propylsulfonyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-2-5-16(13,14)10-12-8-4-3-7(11)6-9(8)15-10/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMHHDUCFYRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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